5,6-Dichlorovanillin
Overview
Description
5,6-Dichlorovanillin is a chlorinated derivative of vanillin, which is not directly discussed in the provided papers. However, the papers do mention compounds with chloro groups in positions that could be analogous to the vanillin structure. For instance, the first paper discusses 4,6-diamino-1,2-dihydro-s-triazines with 5,6-dichloro-2-naphthyl groups, which indicates the presence of chloro substituents in a position that could be similar to the 5,6-dichloro substitution in vanillin . The second paper does not mention 5,6-dichlorovanillin but discusses 5-chloro-3'-nitro-4'-substituted salicylanilides, which also contain a chloro group in the structure .
Synthesis Analysis
The synthesis of chlorinated compounds similar to 5,6-dichlorovanillin is described in the first paper, where 4,6-diamino-1,2-dihydro-s-triazines with chloro-naphthyl groups are synthesized . Although the exact method for synthesizing 5,6-dichlorovanillin is not provided, the synthesis of chlorinated aromatic compounds typically involves the substitution of hydrogen atoms in the aromatic ring with chlorine atoms, which can be achieved through various chlorination reactions.
Molecular Structure Analysis
The molecular structure of 5,6-dichlorovanillin would consist of a vanillin core with two chlorine atoms substituted at the 5 and 6 positions of the aromatic ring. The papers provided do not directly analyze the molecular structure of 5,6-dichlorovanillin but do discuss compounds with chloro substituents that could influence the electronic distribution and reactivity of the molecules .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 5,6-dichlorovanillin. However, chlorinated aromatic compounds, in general, can undergo various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups or atoms, and electrophilic substitution, where the presence of electron-withdrawing chlorine atoms can direct further substitution to specific positions on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dichlorovanillin are not directly discussed in the provided papers. However, the introduction of chlorine atoms into an aromatic compound like vanillin would typically increase its molecular weight, decrease its solubility in water, and could affect its melting and boiling points. The presence of chlorine could also impact the compound's reactivity and biological activity, as seen in the first paper where the chlorinated compound exhibited moderate biological activity .
Scientific Research Applications
Pulp Bleaching Effluents : 5,6-Dichlorovanillin has been studied in the context of pulp bleaching effluents. It was found that both 5,6-dichlorovanillin and 2,6-dichloroisovanillin could yield trichloroguaiacol upon chlorination. This indicates its potential role in the formation of chlorinated compounds during pulp bleaching processes (Smith, Wearne, & Wallis, 1994).
Solubility Studies : Research on the aqueous solubilities of chlorinated derivatives, including 5,6-dichlorovanillin, has provided insights into their behavior in aquatic environments. This can be critical for predicting the environmental impact of these compounds (Varhanickova, Lee, Shiu, & Mackay, 1995).
Anaerobic Bacterial Metabolism : A study explored the transformation of halogenated aromatic aldehydes, including 5,6-dichlorovanillin, by anaerobic bacteria. This research is significant for understanding how these compounds are broken down in anaerobic conditions, such as in sediments or wastewater treatment processes (Neilson, Allard, Hynning, & Remberger, 1988).
High Molecular Weight Chlorinated Organics : Another study investigated the release of bound chlorophenolics from high molecular weight chlorinated organics in bleached kraft mill effluents, with a focus on compounds like 5,6-dichlorovanillin. This research provides insights into how these compounds interact with larger molecular structures in industrial effluents (Martin, Burnison, Lee, & Hewitt, 1995).
Drinking Water Assessment : The occurrence of chlorophenolics, including 5,6-dichlorovanillin, in drinking water was examined in a study conducted in Poland. This research is crucial for understanding the presence and potential health impacts of these compounds in municipal water supplies (Michałowicz, 2005).
properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDPWXPJJUUISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075138 | |
Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichlorovanillin | |
CAS RN |
18268-69-4 | |
Record name | 5,6-Dichlorovanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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